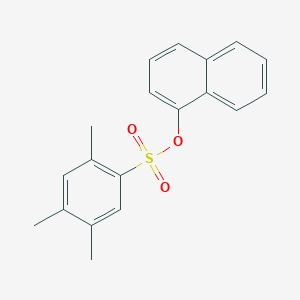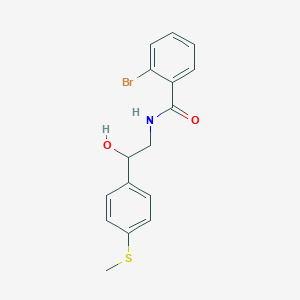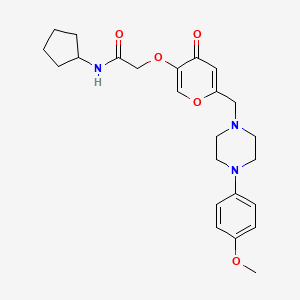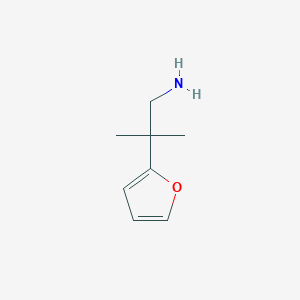![molecular formula C19H14FN5OS B2950660 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide CAS No. 893934-29-7](/img/structure/B2950660.png)
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This compound is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. In one reported method, the compound was synthesized by coupling with 2,4-difluorophenylacetic acid, followed by cyclization with hydrazine .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a fused nitrogen-containing heterocyclic ring system . The compound also contains a 4-fluorophenyl group and a phenylacetamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include coupling reactions and cyclization reactions . The compound was synthesized under ultrasonic-assisted conditions, which can lead to shorter reaction times and higher yields .Mécanisme D'action
Target of Action
The primary targets of the compound “2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenylacetamide” are currently unknown. The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known to exhibit diverse biological activities . .
Mode of Action
Pyrazolo[3,4-d]pyrimidines, in general, are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Pyrazolo[3,4-d]pyrimidines are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Given the diverse biological activities of pyrazolo[3,4-d]pyrimidines, it is likely that this compound has multiple effects at the molecular and cellular levels
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide in lab experiments is its potential as an anticancer agent. It has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for further research. However, one limitation is that more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
There are several future directions for research on 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide. One direction is to further study its potential as an anticancer agent and its mechanism of action. Another direction is to study its potential as an anti-inflammatory agent and its effects on specific pathways involved in the inflammatory response. Additionally, more research is needed to understand the potential side effects and toxicity of this compound. Finally, there is a potential for this compound to be used as a diagnostic tool for certain diseases, and more research is needed in this area as well.
In conclusion, this compound is a compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to obtain a high yield of the product. This compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. However, more research is needed to fully understand its mechanism of action, potential side effects, and toxicity. There are several future directions for research on this compound, including further study of its potential as an anticancer and anti-inflammatory agent, as well as its potential as a diagnostic tool for certain diseases.
Méthodes De Synthèse
The synthesis of 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide involves the reaction of 4-fluorophenylhydrazine with ethyl 2-(bromomethyl)phenylacetate to form 1-(4-fluorophenyl)-2-(2-phenylacetamido)ethylidenehydrazine. This intermediate is then reacted with 3,4-dihydropyrimidin-2(1H)-thione to form the final product. The synthesis method has been optimized to obtain a high yield of the product.
Applications De Recherche Scientifique
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide has potential applications in various fields of scientific research. This compound has been studied for its anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models. Additionally, this compound has been studied for its potential use as a diagnostic tool for certain diseases.
Propriétés
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5OS/c20-13-6-8-15(9-7-13)25-18-16(10-23-25)19(22-12-21-18)27-11-17(26)24-14-4-2-1-3-5-14/h1-10,12H,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHFOZHXXMUHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2950588.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2950590.png)
![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2950592.png)


![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2950601.png)